![molecular formula C9H3Cl3N2O B096120 2,3-Dichloroquinoxaline-6-carbonyl chloride CAS No. 17880-88-5](/img/structure/B96120.png)
2,3-Dichloroquinoxaline-6-carbonyl chloride
Overview
Description
“2,3-Dichloroquinoxaline-6-carbonyl chloride” is a chemical compound with the molecular formula C9H3Cl3N2O . It is an important aromatic heterocyclic compound .
Synthesis Analysis
This compound has been used in the synthesis of mono and 2,3-disubstituted quinoxalines . It has also been used in solid phase synthesis of HPLC chiral stationary phase containing the N, N ′-dialkyl-2,3-diaminoquinoxaline group as a linking structure .
Molecular Structure Analysis
The molecular structure of “2,3-Dichloroquinoxaline-6-carbonyl chloride” consists of 9 carbon atoms, 3 hydrogen atoms, 3 chlorine atoms, 2 nitrogen atoms, and 1 oxygen atom . The exact mass of the molecule is 261.49 .
Chemical Reactions Analysis
“2,3-Dichloroquinoxaline-6-carbonyl chloride” reacts with 6-aminothiouracil in ethanol/TEA to form 6-amino-2-(3-chloroquinoxalin-2-ylthio)pyrimidin-4(3H)-one . It also reacts with cholest-5-en-3-one semicarbazone/thiosemicarbazone to form steroidal cholest-5-en-3-oxazolo and thiazoloquinoxaline .
Physical And Chemical Properties Analysis
The molecular weight of “2,3-Dichloroquinoxaline-6-carbonyl chloride” is 261.49 . Other physical and chemical properties such as density, melting point, boiling point, and vapor pressure are not mentioned in the retrieved sources.
Scientific Research Applications
Synthetic Intermediate in Materials Science
2,3-Dichloroquinoxaline is an aromatic molecule that frequently serves as a synthetic intermediate in materials science . It contains two chlorine atoms at C2 and C3, making it a good electrophilic partner for nucleophilic substitution reactions .
Pharmaceuticals
In the pharmaceutical industry, 2,3-Dichloroquinoxaline is used to synthesize a variety of quinoxaline derivatives . These derivatives have diverse therapeutic uses and have become a crucial component in drugs used to treat various diseases .
Organic Chemistry
2,3-Dichloroquinoxaline is also used extensively in organic chemistry due to its reactivity and versatility . It can be used to synthesize a variety of quinoxaline derivatives .
Biological Agents
Quinoxalines, a class of N-heterocyclic compounds, are important biological agents . They have several prominent pharmacological effects like antifungal, antibacterial, antiviral, and antimicrobial .
Treatment of Infectious Diseases
Quinoxalines is an essential moiety to treat infectious diseases . Due to the current pandemic situation caused by SARS-COVID 19, it has become essential to synthesize drugs to combat deadly pathogens (bacteria, fungi, viruses) for now and near future .
Green Chemistry
Numerous synthetic routes have been developed by researchers, with a prime focus on green chemistry and cost-effective methods . This is particularly relevant for 2,3-Dichloroquinoxaline, which is used in the synthesis of various compounds .
Safety and Hazards
Mechanism of Action
Target of Action
Many quinoxaline derivatives, such as 2,3-dichloroquinoxaline-6-carbonyl chloride, have been found to exhibit anticancer and antimicrobial activities .
Mode of Action
It is known that many quinoxaline derivatives interact with their targets, leading to changes that result in their observed biological activities .
Biochemical Pathways
It is known that many quinoxaline derivatives affect various biochemical pathways, leading to downstream effects that contribute to their biological activities .
Result of Action
It is known that many quinoxaline derivatives have significant effects at the molecular and cellular levels, contributing to their observed biological activities .
properties
IUPAC Name |
2,3-dichloroquinoxaline-6-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3Cl3N2O/c10-7-8(11)14-6-3-4(9(12)15)1-2-5(6)13-7/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGCRLFIYVFOUMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)Cl)N=C(C(=N2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3Cl3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4062060 | |
Record name | 6-Quinoxalinecarbonyl chloride, 2,3-dichloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4062060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dichloroquinoxaline-6-carbonyl chloride | |
CAS RN |
1919-43-3 | |
Record name | 2,3-Dichloro-6-quinoxalinecarbonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1919-43-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Quinoxalinecarbonyl chloride, 2,3-dichloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001919433 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Quinoxalinecarbonyl chloride, 2,3-dichloro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 6-Quinoxalinecarbonyl chloride, 2,3-dichloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4062060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-dichloroquinoxaline-6-carbonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.040 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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